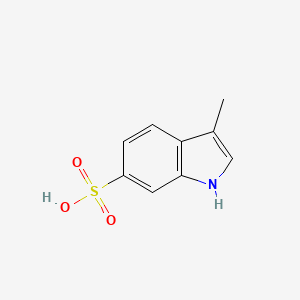
3-Methyl-1H-indole-6-sulfonic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Methyl-1H-indole-6-sulfonic acid is a derivative of indole, a significant heterocyclic compound found in many natural products and drugs Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyl-1H-indole-6-sulfonic acid typically involves the sulfonation of 3-Methylindole. One common method includes the reaction of 3-Methylindole with sulfur trioxide or chlorosulfonic acid under controlled conditions to introduce the sulfonic acid group at the 6th position. The reaction is usually carried out in an inert solvent like dichloromethane or chloroform at low temperatures to prevent over-sulfonation.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions and to enhance yield. The use of catalysts and optimized reaction parameters can further improve the efficiency of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions: 3-Methyl-1H-indole-6-sulfonic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfonic acid derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, potentially converting the sulfonic acid group to a sulfonamide.
Substitution: Electrophilic substitution reactions are common, where the sulfonic acid group can be replaced by other functional groups using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed:
Oxidation: Sulfonic acid derivatives with higher oxidation states.
Reduction: Sulfonamide derivatives.
Substitution: Various substituted indole derivatives depending on the reagent used.
Wissenschaftliche Forschungsanwendungen
3-Methyl-1H-indole-6-sulfonic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex indole derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development, particularly in designing molecules with enhanced pharmacological properties.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals due to its stable sulfonic acid group.
Wirkmechanismus
The mechanism of action of 3-Methyl-1H-indole-6-sulfonic acid involves its interaction with various molecular targets. The sulfonic acid group can form strong hydrogen bonds with biological molecules, enhancing its binding affinity. The indole ring can interact with multiple receptors, influencing various biochemical pathways. These interactions can lead to significant biological effects, such as antimicrobial or anticancer activities.
Vergleich Mit ähnlichen Verbindungen
3-Methylindole: Lacks the sulfonic acid group, making it less polar and less reactive in certain chemical reactions.
Indole-6-sulfonic acid: Lacks the methyl group at the 3rd position, which can influence its biological activity and chemical reactivity.
5-Methyl-1H-indole-6-sulfonic acid: Similar structure but with the methyl group at the 5th position, leading to different steric and electronic effects.
Uniqueness: 3-Methyl-1H-indole-6-sulfonic acid is unique due to the combined presence of the methyl group at the 3rd position and the sulfonic acid group at the 6th position. This combination enhances its chemical reactivity and potential biological activities, making it a valuable compound in various fields of research.
Eigenschaften
CAS-Nummer |
802834-18-0 |
|---|---|
Molekularformel |
C9H9NO3S |
Molekulargewicht |
211.24 g/mol |
IUPAC-Name |
3-methyl-1H-indole-6-sulfonic acid |
InChI |
InChI=1S/C9H9NO3S/c1-6-5-10-9-4-7(14(11,12)13)2-3-8(6)9/h2-5,10H,1H3,(H,11,12,13) |
InChI-Schlüssel |
FORYTBUNNUWOCN-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CNC2=C1C=CC(=C2)S(=O)(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



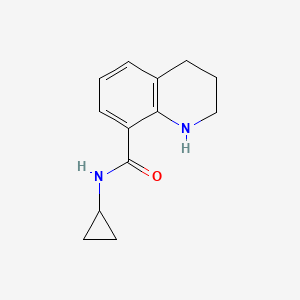
![2-Ethyl-2,3-dihydro-1H-benzo[e]isoindol-1-one](/img/structure/B11890189.png)

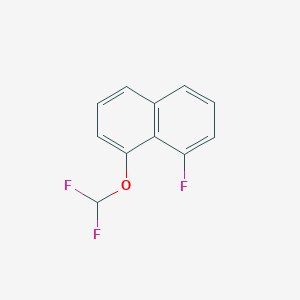
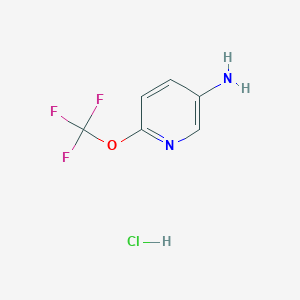
![3-Phenyl-3H-imidazo[4,5-B]pyridin-5-OL](/img/structure/B11890213.png)
![4-(5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-3-yl)aniline](/img/structure/B11890218.png)



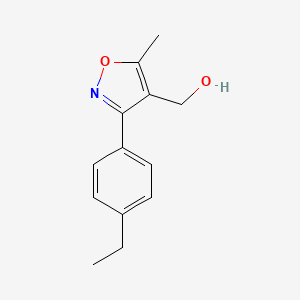

![2-Phenylpyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B11890253.png)
